molecular formula C13H11N3 B1395330 2,3-Bis(pyridin-4-yl)propanenitrile CAS No. 1311317-18-6

2,3-Bis(pyridin-4-yl)propanenitrile

Cat. No.: B1395330
CAS No.: 1311317-18-6
M. Wt: 209.25 g/mol
InChI Key: OESHQDCDDFSLDN-UHFFFAOYSA-N
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Description

2,3-Bis(pyridin-4-yl)propanenitrile is an organic compound with the molecular formula C13H11N3. It consists of two pyridine rings attached to a propanenitrile group.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(pyridin-4-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,3-Bis(pyridin-4-yl)propanenitrile involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and catalytic processes. The pyridine rings provide sites for coordination, while the nitrile group can participate in additional interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(pyridin-4-yl)propanenitrile is unique due to its specific structural arrangement, which allows for distinct coordination properties and reactivity. The presence of both pyridine rings and the nitrile group provides multiple sites for interaction, making it a valuable compound in various research and industrial applications .

Biological Activity

2,3-Bis(pyridin-4-yl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H10N4
  • Molecular Weight : 226.25 g/mol
  • CAS Number : 1311317-18-6

The compound features two pyridine rings attached to a propanenitrile backbone, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may bind to receptors that regulate cell signaling pathways, affecting processes such as apoptosis and cell growth.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Lines Tested : The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29).
Cell LineIC50 (µM)Reference
MCF-75.0
A5494.5
HT296.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against these cancer types.

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that this compound possesses antimicrobial activity:

  • Microbial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria.
Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Anticancer Activity :
    • Researchers conducted an in vitro study assessing the cytotoxic effects of the compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer cells.
    • Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting a potential therapeutic role in cancer treatment .
  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of this compound against different bacterial strains. The findings showed that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Properties

IUPAC Name

2,3-dipyridin-4-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-13(12-3-7-16-8-4-12)9-11-1-5-15-6-2-11/h1-8,13H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESHQDCDDFSLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275177
Record name 4-Pyridinepropanenitrile, α-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-18-6
Record name 4-Pyridinepropanenitrile, α-4-pyridinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311317-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinepropanenitrile, α-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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